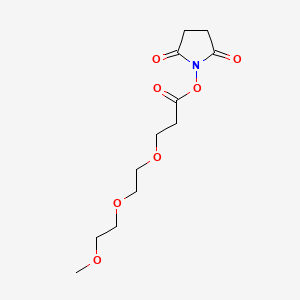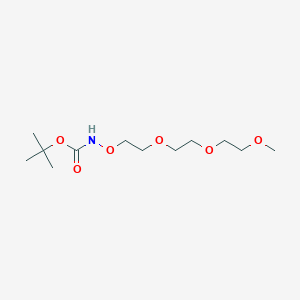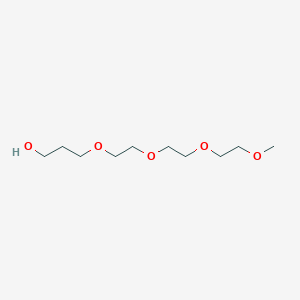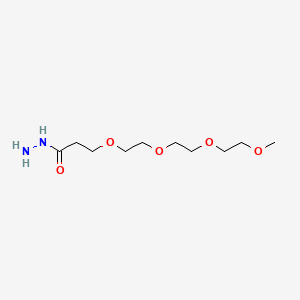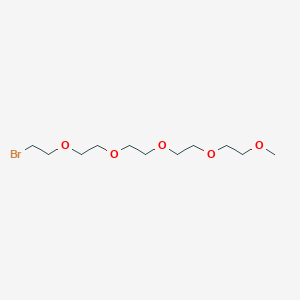
MRT68921
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRT68921 es un potente inhibidor de la quinasa 1 activadora de la autofagia similar a Unc-51 (ULK1) y la quinasa 2 activadora de la autofagia similar a Unc-51 (ULK2). Se ha identificado como un compuesto significativo en el estudio de la autofagia, un proceso celular que recicla los componentes intracelulares. This compound ha mostrado potencial en la terapia contra el cáncer debido a su capacidad para inhibir la autofagia, que a menudo se regula al alza en las células cancerosas para promover la supervivencia en condiciones de estrés .
Aplicaciones Científicas De Investigación
MRT68921 tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
MRT68921 ejerce sus efectos al inhibir la actividad de ULK1 y ULK2, que son reguladores clave de la vía de la autofagia. Al unirse a estas quinasas, this compound previene la iniciación de la autofagia, lo que lleva a la acumulación de estructuras autofagosomas detenidas. Esta inhibición interrumpe el reciclaje de los componentes intracelulares, lo que finalmente lleva a la muerte celular en las células cancerosas que dependen de la autofagia para su supervivencia .
Compuestos similares:
SBI-0206965: Otro potente inhibidor de ULK1 y ULK2, similar a this compound, pero con diferentes perfiles de selectividad.
ULK1-101: Un inhibidor selectivo de ULK1 que también bloquea la autofagia en ensayos celulares.
Singularidad de this compound: this compound es único debido a su alta potencia y doble inhibición de tanto ULK1 como ULK2. Ha mostrado una mayor eficacia en la inhibición de la autofagia en comparación con otros inhibidores, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .
Análisis Bioquímico
Biochemical Properties
MRT68921 interacts with specific kinases, particularly ULK1 and ULK2 . It acts as an ATP-competitive inhibitor against these targets, presenting a potent inhibition of autophagy . The compound has been found to reduce ULK1 activity in cells, blocking the induction of autophagy .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to induce apoptotic cell death . It also blocks mTOR-dependent autophagy, a process that is often upregulated in cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It inhibits ULK1 and ULK2, key kinases involved in the initiation of autophagy . By inhibiting these kinases, this compound disrupts the balance of oxidative stress signals within cells, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been reported to significantly kill tumor cells by disrupting oxidative stress signals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the regulation of autophagy, a metabolic pathway that recycles intracellular components . It inhibits ULK1 and ULK2, key enzymes in this pathway . The inhibition of these enzymes disrupts the balance of oxidative stress signals within cells, leading to cell death .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given that its primary targets, ULK1 and ULK2, are involved in the regulation of autophagy , it is likely that this compound localizes to autophagosomes, the organelles where autophagy occurs.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: MRT68921 se sintetiza mediante un proceso químico de varios pasos. La síntesis implica la formación de un grupo ciclopropilo y la unión de un grupo pirimidinilo a un derivado de isoquinolina. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se produce a menudo en forma sólida y se puede disolver en disolventes como el dimetilsulfóxido (DMSO) para su uso en investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: MRT68921 principalmente se somete a reacciones de inhibición en las que se une e inhibe la actividad de ULK1 y ULK2. No suele someterse a reacciones de oxidación, reducción o sustitución en condiciones estándar .
Reactivos y condiciones comunes: El compuesto se utiliza a menudo en combinación con otros reactivos que se dirigen a las vías de autofagia. Las condiciones para su uso incluyen el mantenimiento de un entorno controlado para evitar la degradación y garantizar la solubilidad adecuada en disolventes como el DMSO .
Principales productos formados: El principal producto formado a partir de la reacción de this compound con sus objetivos es la inhibición de la actividad de ULK1 y ULK2, lo que lleva a la supresión de la autofagia en las células .
Comparación Con Compuestos Similares
SBI-0206965: Another potent inhibitor of ULK1 and ULK2, similar to MRT68921, but with different selectivity profiles.
ULK1-101: A selective inhibitor of ULK1 that also blocks autophagy in cellular assays.
Uniqueness of this compound: this compound is unique due to its high potency and dual inhibition of both ULK1 and ULK2. It has shown greater efficacy in inhibiting autophagy compared to other inhibitors, making it a valuable tool in cancer research and therapy .
Propiedades
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKISLZKMBSCLSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of MRT68921, and how does this interaction affect cellular processes?
A1: this compound potently inhibits both ULK1 and ULK2 kinases. [, ] These kinases are essential for initiating autophagy, a lysosomal degradation pathway crucial for cellular homeostasis. [, ] By inhibiting ULK1/2, this compound disrupts the initiation and maturation of autophagosomes, effectively blocking autophagy. [, ] This blockade has been observed to lead to the accumulation of early autophagosomal structures, highlighting the role of ULK1 in autophagy progression. [] Interestingly, recent findings suggest that this compound might also influence other cellular processes beyond autophagy, such as mitotic regulation, by impacting histone H3 phosphorylation and spindle microtubule organization. []
Q2: Does this compound affect the mTOR pathway?
A2: Yes, research shows that this compound-mediated inhibition of ULK1 kinase effectively blocks mammalian target of rapamycin (mTOR)-dependent autophagy. [, ] This finding suggests that targeting ULK1 with this compound can modulate the mTOR pathway, a key regulator of cell growth, proliferation, and survival. []
Q3: What is the molecular formula and weight of this compound? Is spectroscopic data available?
A3: Unfortunately, the provided scientific papers do not explicitly state the molecular formula, weight, or spectroscopic data for this compound. Further investigation of chemical databases and literature would be needed to retrieve this information.
Q4: Are there any studies on the material compatibility and stability of this compound under various conditions?
A4: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under various conditions (temperature, pH, light exposure), and potential applications outside a biological context is not available in these studies.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is primarily characterized as a kinase inhibitor, specifically targeting ULK1/2. [, ] Its mechanism of action revolves around binding to these kinases and inhibiting their activity, rather than acting as a catalyst itself. [] The provided research does not mention any catalytic properties of this compound.
Q6: Have any computational chemistry studies been conducted on this compound?
A6: While the provided papers do not detail specific computational studies, one study mentions the crystal structure of ULK2 complexed with this compound. [] This information suggests that structural studies and potentially computational modeling have been conducted. Accessing those studies would be necessary to delve into the specific computational methods employed and the insights gained.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

